2-methylpropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER typically involves the chlorination of a precursor compound followed by esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification process may involve the use of alcohols like isobutanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures are essential to maintain the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of ester groups to alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER is used as a reagent in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology
In biological research, this compound may be used to study the effects of chlorinated organic compounds on biological systems, including their potential toxicity and metabolic pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industrial applications, (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER may be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID DECYL ESTER: This compound shares a similar core structure but differs in the ester group, which affects its reactivity and applications.
(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID ETHYL ESTER: Another related compound with variations in the ester group, leading to different chemical properties and uses.
Uniqueness
The uniqueness of (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER lies in its specific ester group, which influences its solubility, reactivity, and potential applications. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C14H11Cl4NO4 |
---|---|
Molekulargewicht |
399.0 g/mol |
IUPAC-Name |
2-methylpropyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C14H11Cl4NO4/c1-5(2)4-23-6(20)3-19-13(21)7-8(14(19)22)10(16)12(18)11(17)9(7)15/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
ULILDSPKMZEBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.